![molecular formula C20H22N2O3 B2760911 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide CAS No. 941982-64-5](/img/structure/B2760911.png)

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

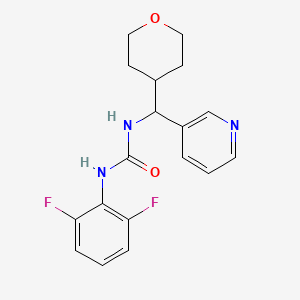

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide” is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .

Molecular Structure Analysis

The molecular formula of Apixaban is C25H25N5O4 . It is a pyrazolopyridine that is 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide substituted at position 1 by a 4-methoxyphenyl group and at position 6 by a 4-(2-oxopiperidin-1-yl)phenyl group .Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methods for synthesizing derivatives of benzamides, including compounds similar to N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide, to explore their chemical and physical properties. The synthesis involves various chemical reactions aimed at introducing specific functional groups that could affect the compound's biological activity. For example, the synthesis and antimicrobial screening of derivatives incorporating thiazole rings have been reported, where these compounds exhibited significant activity against both bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antimicrobial Activity

A notable application of benzamide derivatives is their antimicrobial activity. Research has demonstrated that certain synthesized compounds exhibit inhibitory action against various strains of bacteria and fungi, suggesting their potential as therapeutic agents for treating microbial diseases. The antimicrobial activity has been assessed through in vitro studies, highlighting the compounds' effectiveness against Gram-positive and Gram-negative bacteria as well as fungi (Desai, Rajpara, & Joshi, 2013).

Pharmaceutical Properties and Drug Development

The exploration of benzamide derivatives extends to their pharmaceutical properties and potential as drug candidates. Investigations into their structure-activity relationships have led to the identification of compounds with improved pharmacological profiles. These studies focus on optimizing the compounds' chemical structures to enhance their therapeutic potential, such as antibacterial efficacy and drug-like properties (Haydon et al., 2010).

Neurotropic and Psychotropic Properties

Further research has explored the psycho- and neurotropic properties of quinolinone and benzamide derivatives in vivo. These studies aim to understand the compounds' effects on the central nervous system, including potential sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. The findings indicate that certain derivatives could serve as promising candidates for developing new psychoactive drugs, underscoring the diversity of applications for benzamide derivatives in pharmaceutical research (Podolsky, Shtrygol’, & Zubkov, 2017).

Mechanism of Action

Safety and Hazards

Pre-clinical studies of Apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

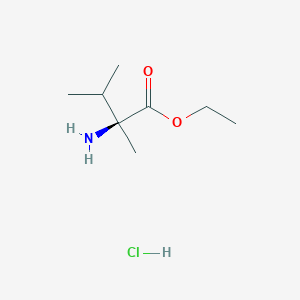

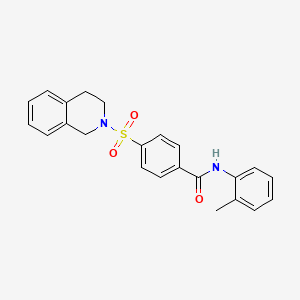

properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-8-15(9-7-14)20(24)21-16-10-11-18(25-2)17(13-16)22-12-4-3-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOFDOVOAKISOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)

![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)

![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)

![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)

![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)